An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-5-ol
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-5-ol
Abstract
This technical guide provides a comprehensive examination of the fundamental properties of 5,6,7,8-Tetrahydroquinolin-5-ol, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The tetrahydroquinoline scaffold is a privileged structure, known to be the core of many biologically active molecules.[1] The introduction of a hydroxyl group at the 5-position creates a chiral center and significantly influences the molecule's physicochemical and pharmacological properties. This document consolidates available data on its chemical and physical characteristics, provides predicted spectroscopic values for its characterization, outlines plausible synthetic strategies, and discusses its potential biological relevance and safety considerations. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates established knowledge of closely related analogs to provide a robust foundational resource for researchers.
Core Physicochemical and Structural Properties
5,6,7,8-Tetrahydroquinolin-5-ol is a bicyclic organic compound featuring a pyridine ring fused to a cyclohexanol ring. This structure imparts a unique three-dimensional conformation that is valuable for specific interactions with biological targets. The presence of both a basic nitrogen atom in the aromatic ring and a secondary alcohol group on the saturated ring defines its chemical character.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source(s) |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| CAS Number | 37996-33-9 | Inferred from structural analogs |
| Appearance | Expected to be a solid at room temperature. | Based on related compounds[3] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Based on related compounds |
| Chirality | Contains one stereocenter at the C5 position, existing as (R) and (S) enantiomers. | Structural Analysis |
Spectroscopic Characterization for Structural Elucidation
Accurate structural confirmation of 5,6,7,8-Tetrahydroquinolin-5-ol is paramount for any research application. While specific, publicly archived experimental spectra for this compound are scarce, predictive models and data from analogous structures provide a reliable baseline for characterization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, a methine proton adjacent to the hydroxyl group (H5), and complex multiplets for the methylene protons (H6, H7, H8) of the saturated ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms. The carbon bearing the hydroxyl group (C5) would appear in the range of 60-75 ppm, while the aromatic carbons would be found further downfield.[5]
Table 2: Predicted NMR Spectral Data
| Type | Predicted Chemical Shift (ppm) | Key Correlations / Notes |
| ¹H NMR | 8.0 - 8.5 (m, 1H, H2) | Aromatic proton adjacent to Nitrogen |
| 7.0 - 7.5 (m, 2H, H3, H4) | Remaining aromatic protons | |
| 4.5 - 5.0 (m, 1H, H5) | Methine proton at the chiral center | |
| 1.5 - 3.0 (m, 6H, H6, H7, H8) | Methylene protons of the cyclohexanol ring | |
| ¹³C NMR | 140 - 155 | Aromatic carbons adjacent to N (C2, C8a) |
| 120 - 135 | Other aromatic carbons (C3, C4, C4a) | |
| 60 - 75 | Carbon bearing the hydroxyl group (C5) | |
| 20 - 40 | Aliphatic carbons (C6, C7, C8) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum for 5,6,7,8-Tetrahydroquinolin-5-ol would be characterized by the following absorptions:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
-
C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals appear just below 3000 cm⁻¹.
-
C=N and C=C Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.[6][7]
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 5,6,7,8-Tetrahydroquinolin-5-ol, the molecular ion peak (M+) would be expected at m/z 149. Key fragmentation would likely involve the loss of a water molecule (M-18) from the alcohol and cleavage of the saturated ring.[5]
Synthesis Strategies and Methodologies
The synthesis of hydroxylated tetrahydroquinolines can be approached through several established routes. A common and effective strategy involves the construction of the tetrahydroquinoline core followed by functionalization, or the use of a pre-functionalized starting material. One plausible approach is the reduction of a corresponding ketone, 5,6,7,8-tetrahydroquinolin-5-one.
Workflow for Synthesis via Ketone Reduction
Caption: Plausible synthetic route via reduction of the corresponding ketone.
Experimental Protocol: Reduction of 5,6,7,8-Tetrahydroquinolin-5-one
This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol, a key final step in a potential synthesis of the title compound.
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Dissolution: Dissolve 5,6,7,8-tetrahydroquinolin-5-one (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction and minimize side-product formation.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 15-20 minutes. The slow addition is necessary to manage the rate of reaction and hydrogen gas evolution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of distilled water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5,6,7,8-Tetrahydroquinolin-5-ol.
Pharmacological Context and Potential Applications
While direct biological data for 5,6,7,8-Tetrahydroquinolin-5-ol is limited, the tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry. Derivatives have been investigated for a wide range of therapeutic applications.
-
Anticancer Activity: Substituted tetrahydroquinolines have shown promise as antiproliferative agents against various cancer cell lines.[1] Their mechanism often involves inducing oxidative stress and apoptosis in cancer cells.
-
Receptor Modulation: The structural similarity of the tetrahydroquinoline core to neurotransmitters suggests potential activity at central nervous system (CNS) receptors. For example, various derivatives have been explored as C5a receptor antagonists, which has implications for inflammatory diseases.[8]
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Antimicrobial Properties: Fused tetrahydroquinoline systems have also been synthesized and evaluated for their antimicrobial activities.[9]
The introduction of the 5-hydroxyl group can enhance binding affinity to target proteins through hydrogen bonding and improve pharmacokinetic properties such as solubility.
Caption: The versatile tetrahydroquinoline core and its derived applications.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 5,6,7,8-Tetrahydroquinolin-5-ol is essential. Safety guidelines are based on data from structurally related compounds, such as 1,2,3,4-tetrahydroquinoline.[10][11]
Table 3: Hazard and Safety Information
| Category | Guideline | Source(s) |
| Hazard Identification | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [10] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. Work in a well-ventilated area or under a chemical fume hood. | |
| First Aid Measures | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. | [11][12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents and sources of ignition. | [10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [12] |
Conclusion
5,6,7,8-Tetrahydroquinolin-5-ol is a compound with significant untapped potential in the field of drug discovery and development. Its basic properties, characterized by a chiral hydroxylated tetrahydroquinoline core, make it an attractive scaffold for chemical modification. This guide has provided a foundational overview of its physicochemical properties, spectroscopic signature, synthetic accessibility, and potential biological relevance. While further experimental validation is required, the information collated herein serves as a critical starting point for researchers aiming to explore the full potential of this versatile molecule.
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